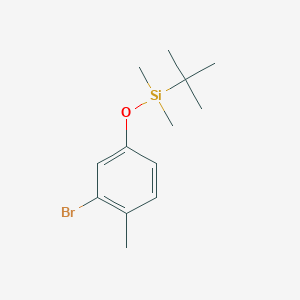
(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane
Cat. No. B151459
Key on ui cas rn:
164513-48-8
M. Wt: 301.29 g/mol
InChI Key: ADPIXAMOGQEKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05536745
Procedure details


3-Bromo-4-methylphenol(25.0 g, 0.134 mol) and aluminum chloride (36.11 g, 0.27 mol) were heated to 127° C. for 2 h. Ice was added, the solution extracted with ethyl acetate, dried (Na2SO4) and evaporated to dryness under reduced pressure. N,N-Dimethyl formamide (150 ml), t-butyl-dimethylchlorosilane (25.0 g, 165 mmol) and imidazole (22.6 g, 33.2 mmol) were added and the solution stirred at room temperature for 16 h. The products were partitioned between water and ethyl acetate, the organic layer separated, dried (Na2SO4) and evaporated to dryness under reduced pressure. Purification by flash chromatography using hexane as eluent gave impure 1-bromo-2-methyl-5-t-butyldimethylsilyloxybenzene (22.0 g). Carbon tetrachloride (125 ml) and N-bromosuccinimide (10.80 g, 66.6 mmol) were added and the solution heated to reflux over a 150 W light bulb for 2 h. The solution was cooled to 5° C., filtered and evaporated to dryness under reduced pressure. Purification by flash chromatography using hexane as eluent gave the title compound (12.64 g, 21%) as a white solid; δH (CDCl3) 0.21 (6H, s, Si(CH3)2), 0.97 (9H, s, t-Bu), 4.59 (2H, s, CH2Br), 6.76 (1H, dd, J 8.3 and 2.4 Hz, 4-H), 7.07 (1H, d, J 2.4 Hz, 6-H), 7.30 (1H, d, J 8.4 Hz, 3-H): m/z (E.I.) 382 (M+, 2%), 380 (M+, 4%), 378 (M+, 2%), 299 (100%): (Found: M-, 377.9647). C13H20OBr2Si requires M, 377.9650).





Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8].[Cl-].[Al+3].[Cl-].[Cl-].[C:14]([Si:18]([CH3:21])([CH3:20])Cl)([CH3:17])([CH3:16])[CH3:15].N1C=CN=C1>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]([O:9][Si:18]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:21])[CH3:20])[CH:5]=[CH:6][C:7]=1[CH3:8] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1C)O
|
|
Name
|
|
|
Quantity
|
36.11 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Two
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
|
|
Name
|
|
|
Quantity
|
22.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred at room temperature for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ice was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The products were partitioned between water and ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22 g | |
| YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
